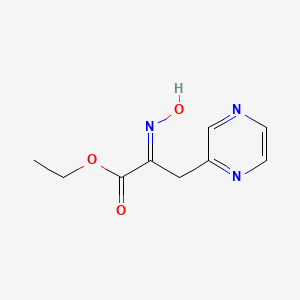
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is an organic compound that features a pyrazine ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(pyrazin-2-yl)propanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitro group using strong oxidizing agents.
Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Oxidation: Formation of (E)-Ethyl 2-(nitroimino)-3-(pyrazin-2-yl)propanoate.
Reduction: Formation of (E)-Ethyl 2-(amino)-3-(pyrazin-2-yl)propanoate.
Substitution: Formation of 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoic acid.
Scientific Research Applications
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxime and pyrazine functional groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: A compound with a similar pyrazine ring structure.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their biological activities.
Uniqueness
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is unique due to its combination of an oxime group and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl (2E)-2-hydroxyimino-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-6-10-3-4-11-7/h3-4,6,14H,2,5H2,1H3/b12-8+ |
InChI Key |
UTEGWYBRUCAODM-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/CC1=NC=CN=C1 |
Canonical SMILES |
CCOC(=O)C(=NO)CC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






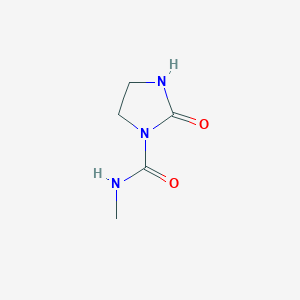
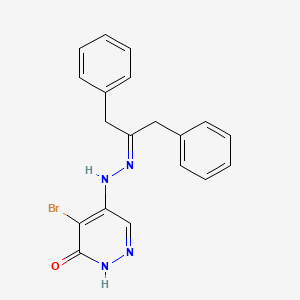

![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)
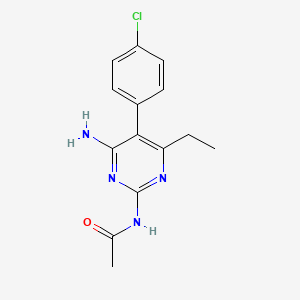
![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)
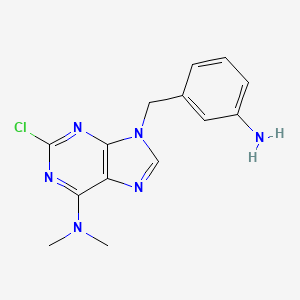
![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)
